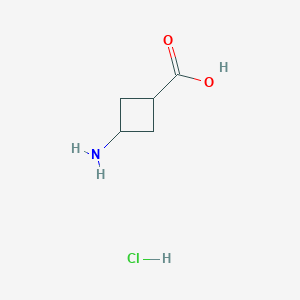

trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUMNAIAFBWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-60-5, 1201190-01-3 | |

| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, conformational intricacies, and practical applications, offering field-proven insights to empower your research and development endeavors.

Introduction: The Significance of Constrained Scaffolds

In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-natural, conformationally restricted amino acids have emerged as powerful tools in this pursuit. This compound is a prime example of such a scaffold. Its rigid cyclobutane core imposes specific geometric constraints on the relative positions of the amino and carboxylic acid functional groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in improved affinity and selectivity. Furthermore, the cyclobutane ring is a bioisostere for various other functionalities, offering a unique opportunity to modulate physicochemical properties and explore novel chemical space. This guide will serve as a detailed resource for understanding and utilizing this versatile building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, from dissolution studies to reaction setup.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₂[1] |

| Molecular Weight | 151.59 g/mol [1] |

| CAS Number | 84182-60-5 |

| Appearance | White to off-white solid[2] |

| Purity | Typically ≥95%[3] |

| Canonical SMILES | C1C(C[C@H]1N)C(=O)O.Cl |

| InChI Key | DWZUMNAIAFBWKB-UHFFFAOYSA-N[1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many biological assays and synthetic transformations.

Conformational Analysis: The Puckered World of Cyclobutane

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[4][5][6] This puckering results in two distinct substituent positions: axial and equatorial. The equilibrium geometry is a delicate balance between reducing torsional strain and the opposing increase in angle strain, with bond angles deviating from the ideal 109.5° to approximately 88°.[5]

In trans-3-Aminocyclobutanecarboxylic acid, the amino and carboxylic acid groups reside on opposite faces of the ring. A comprehensive conformational study combining X-ray diffraction, NMR spectroscopy, and DFT calculations has shown that the puckering of the cyclobutane ring is influenced by the substituents.[7][8] The preference for an equatorial position for substituents is a key determinant of the ring's conformational preference.[8]

Caption: Puckered conformation of the cyclobutane ring.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to cis and trans coupling. The methine protons attached to the carbon atoms bearing the amino and carboxyl groups will likely appear as distinct signals. The protons of the amino group will be broadened due to quadrupolar relaxation and exchange.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the cyclobutane ring, with the carbons attached to the electron-withdrawing amino and carboxyl groups shifted downfield. The carbonyl carbon of the carboxylic acid will appear at the lowest field.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A strong carbonyl (C=O) stretching vibration will be present around 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the free base.

Synthesis and Reactivity

The synthesis of trans-3-Aminocyclobutanecarboxylic acid and its derivatives can be achieved through various synthetic routes. One common approach involves the derivatization of cyclobutene-1-carboxylic acid.[9] Another patented method describes a multi-step synthesis starting from cis-3-dibenzyl cyclobutanol, which undergoes a Mitsunobu reaction to invert the stereochemistry to the trans configuration, followed by hydrolysis and debenzylation.[10]

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the carboxylic acid. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block.

Experimental Protocol: N-Boc Protection

The protection of the amino group is a common first step in many synthetic sequences to prevent its interference in subsequent reactions targeting the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sources

- 1. This compound [cymitquimica.com]

- 2. trans-3-aminocyclopentane-1-carboxylic acid hydrochloride CAS#: 1392803-15-4 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

trans-3-Aminocyclobutanecarboxylic acid hydrochloride synthesis methods

An In-Depth Technical Guide to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Introduction: The Emergence of Cyclobutanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Cyclobutane derivatives, once considered esoteric and synthetically challenging, have emerged as crucial building blocks in modern drug design. Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains and "flat" aromatic rings. Specifically, the cyclobutane core is increasingly utilized as a saturated bioisostere for phenyl rings, a strategy that can significantly improve key physicochemical properties such as solubility and metabolic stability, thereby mitigating toxicity and enhancing clinical potential.

trans-3-Aminocyclobutanecarboxylic acid, in its hydrochloride salt form, represents a particularly valuable synthon. This molecule incorporates a constrained γ-amino acid motif, making it an attractive component for peptidomimetics and a key intermediate for a range of pharmacologically active agents, including kinase inhibitors and modulators of other critical biological targets.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core methodologies for the stereocontrolled synthesis of this compound. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate route based on scale, efficiency, and available resources.

Core Synthetic Strategy 1: Stereoinversion via Mitsunobu Reaction

One of the most reliable and scalable strategies to achieve the trans stereochemistry hinges on the controlled reduction of a cyclobutanone precursor followed by a stereochemical inversion of the resulting alcohol. This approach leverages the high diastereoselectivity often observed in the hydride reduction of 3-substituted cyclobutanones, which preferentially yields the cis-alcohol. Subsequent inversion of this hydroxyl group provides the desired trans configuration. The Mitsunobu reaction is the preeminent method for achieving this inversion with high fidelity.

The general pathway involves three key stages:

-

Ketone Reduction: A suitable 3-oxocyclobutanecarboxylate ester is reduced using a hydride reagent. The steric approach control typically directs the hydride to the face opposite the ester group, leading to the thermodynamically favored cis-cyclobutanol.

-

Mitsunobu Inversion: The cis-alcohol undergoes a Mitsunobu reaction with a carboxylic acid (e.g., p-nitrobenzoic acid or benzoic acid) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry to form the trans-ester.

-

Hydrolysis and Deprotection: The resulting trans-ester and any protecting groups on the amine are hydrolyzed under basic or acidic conditions to yield the final target molecule, which is then isolated as its hydrochloride salt.

A Chinese patent describes a robust process for a related compound, trans-3-aminocyclobutanol, utilizing this exact principle, highlighting its industrial applicability.[1] The key is the inversion of a cis-3-dibenzylaminocyclobutanol to a trans-ester, followed by hydrolysis and debenzylation.[1]

Caption: Synthetic pathway via stereoselective reduction and Mitsunobu inversion.

Experimental Protocol: Mitsunobu-Based Synthesis

This protocol is a representative adaptation based on established chemical principles for achieving the trans isomer.

Step 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate

-

To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.2 equiv) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cis-ethyl 3-hydroxycyclobutanecarboxylate, which is often used in the next step without further purification.

Step 2: Mitsunobu Inversion of the cis-Alcohol

-

Dissolve the crude cis-alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF.[1]

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.[1] A color change and formation of a precipitate are typically observed.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the trans-p-nitrobenzoate ester.

Step 3: Hydrolysis to this compound (Note: This step assumes the precursor from Step 2 is converted to an amino-ester, for instance, by converting the hydroxyl to an azide, reducing it, and protecting the resulting amine.)

-

To the protected trans-aminoester (1.0 equiv), add 6 M aqueous HCl.

-

Heat the mixture to reflux for 8-12 hours to facilitate both ester hydrolysis and deprotection of the amine (e.g., a Boc group).

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.

Core Synthetic Strategy 2: [2+2] Photocycloaddition

The [2+2] photocycloaddition is arguably the most powerful and direct method for constructing the cyclobutane ring.[2] This reaction involves the light-induced cycloaddition of two olefinic components to form a four-membered ring.[3] For the synthesis of the target molecule, an intramolecular or intermolecular approach can be envisioned. A particularly elegant strategy involves the photocycloaddition of an N-protected 3-pyrroline with a suitable two-carbon component, such as maleic anhydride, to form a 3-azabicyclo[3.2.0]heptane derivative.[4] This bicyclic intermediate contains the requisite cis-fused cyclobutane and pyrrolidine rings, which can then be chemically cleaved to reveal the desired trans-substituted cyclobutane.

The key advantages of this method are its efficiency in ring construction and the potential for high stereocontrol. The stereochemistry of the final product is dictated by the geometry of the bicyclic intermediate formed during the cycloaddition.

Caption: Synthetic pathway via [2+2] photocycloaddition and ring cleavage.

Conceptual Protocol: Photocycloaddition-Based Synthesis

This protocol outlines the key steps in a strategy based on the formation and subsequent cleavage of a bicyclic intermediate.

Step 1: Sensitized [2+2] Photocycloaddition

-

In a quartz reaction vessel, dissolve N-Boc-3-pyrroline (1.0 equiv), maleic anhydride (1.1 equiv), and a triplet sensitizer such as acetone or benzophenone in a suitable solvent like acetonitrile.[5]

-

Degas the solution by bubbling with nitrogen or argon for 30 minutes.

-

Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm) at a controlled temperature (e.g., 0-20 °C) until TLC or GC-MS analysis indicates complete consumption of the starting materials.

-

Remove the solvent in vacuo and purify the resulting diastereomeric mixture of the bicyclic adduct by column chromatography or recrystallization.

Step 2: Oxidative Cleavage of the Bicyclic Intermediate

-

The isolated bicyclic adduct can be subjected to oxidative cleavage. For instance, hydrolysis of the anhydride to the diacid, followed by a reaction sequence such as a Baeyer-Villiger oxidation or ozonolysis of a derived double bond, can be used to cleave the pyrrolidine ring.

-

This cleavage step is complex and must be designed to selectively break the C-C bonds of the original pyrroline ring while leaving the newly formed cyclobutane intact.

-

The specific reagents and conditions will be highly dependent on the exact structure of the bicyclic intermediate.

Step 3: Final Deprotection and Salt Formation

-

Following cleavage, the resulting substituted cyclobutane is treated with 6 M HCl to hydrolyze any remaining esters and remove the N-Boc protecting group.

-

The product is isolated as the hydrochloride salt via concentration and recrystallization, as described in the previous method.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on project-specific requirements such as scale, cost, available equipment, and the need for stereopurity.

| Parameter | Route 1: Stereoinversion (Mitsunobu) | Route 2: Photocycloaddition |

| Stereocontrol | Excellent; the trans product is obtained via a well-defined inversion of the cis-alcohol.[6] | Potentially excellent, but depends on the facial selectivity of the cycloaddition and subsequent cleavage reactions. |

| Scalability | Generally good. Mitsunobu reactions can be challenging on a very large scale due to reagent stoichiometry and purification, but practical multi-gram syntheses are common. | Can be challenging to scale up due to the need for specialized photoreactors and the attenuation of light in concentrated solutions.[7][8] Flow chemistry can mitigate some of these issues. |

| Starting Materials | Readily available; 3-oxocyclobutanecarboxylic acid and its esters are commercially accessible.[9] | Requires synthesis of specific olefin precursors. N-protected 3-pyrrolines may need to be prepared. |

| Number of Steps | Typically involves 3-5 linear steps from the cyclobutanone. | Can be shorter in terms of ring formation, but the subsequent ring-cleavage can add significant complexity and steps. |

| Key Challenges | Purification from Mitsunobu byproducts (triphenylphosphine oxide, hydrazide). Handling of azodicarboxylates. | Requires photochemical equipment. Potential for side reactions (e.g., polymerization). The ring-opening step can be low-yielding or non-selective. |

Conclusion

The synthesis of this compound is a critical enabling technology for the development of advanced pharmaceutical agents. While several synthetic strategies exist, the route involving stereoselective reduction of a 3-oxocyclobutanecarboxylate followed by a Mitsunobu inversion of the resulting cis-alcohol stands out as a robust, reliable, and scalable method for obtaining high diastereomeric purity. This pathway relies on well-understood, high-yielding reactions and utilizes readily available starting materials.

The [2+2] photocycloaddition approach offers a more convergent and elegant method for the construction of the core cyclobutane ring. However, its practical application may be limited by challenges in scalability and the complexity of cleaving the resulting bicyclic intermediate to unveil the target structure. For most research and process development applications, the stereoinversion strategy currently represents the most pragmatic and field-proven choice. Continued innovation in both biocatalysis and photochemistry may, however, provide even more efficient and sustainable routes in the future.

References

[3] Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link] [2] Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link] [5] Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link] [1] CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents. [6] Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. [Link] [10] Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link] [4] Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. [Link] [7] Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link] [9] CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. [8] Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

Sources

- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: A Technical Guide for Researchers

Abstract

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct pharmacological data remains nascent, a comprehensive analysis of structurally related aminocycloalkane carboxylic acids provides a compelling, albeit inferential, framework for its mechanism of action. This technical guide synthesizes the current understanding of cyclic GABA analogues to propose a putative mechanism for this compound, focusing on its likely interactions with GABA receptors and transporters. We will delve into the critical role of stereochemistry in determining biological activity and outline experimental protocols to rigorously test the hypothesized mechanisms. This document serves as an in-depth resource for researchers in neuroscience, pharmacology, and drug development, providing a robust foundation for future investigations into this promising molecule.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a diverse array of protein targets, including the ionotropic GABAA and GABAC receptors, the metabotropic GABAB receptors, and GABA transporters (GATs).[1] This conformational promiscuity, however, presents a significant challenge in the development of selective ligands. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, such as a cyclobutane ring, we can lock the molecule into a specific conformation. This approach provides invaluable tools for probing the distinct conformational requirements of different GABAergic targets, ultimately paving the way for the design of more selective and potent therapeutic agents.[2]

trans-3-Aminocyclobutanecarboxylic acid, as a conformationally constrained GABA analogue, is poised to offer insights into the specific spatial arrangements required for binding and modulation of GABAergic systems. Its hydrochloride salt form enhances its stability and solubility for experimental applications.

Proposed Mechanism of Action: An Evidence-Based Inference

Direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain. However, based on the extensive research on its closest structural homologues, the aminocyclopentane and aminocyclohexane carboxylic acids, we can propose a multi-faceted mechanism centered on the GABAergic system.

Interaction with GABA Receptors

The primary hypothesis is that this compound acts as a modulator of GABA receptors. The nature of this modulation (agonist, antagonist, or partial agonist) and its selectivity for receptor subtypes (GABAA, GABAB, GABAC) are critically dependent on its stereochemistry.

Studies on analogous compounds reveal a strong structure-activity relationship:

-

Stereoselectivity is Key: Research on 2-(aminomethyl)cyclopropane carboxylic acids has demonstrated that the trans isomer is significantly more potent than the cis isomer at invertebrate GABA receptors, suggesting a preference for an extended conformation of the GABA pharmacophore at these sites.[3]

-

Cyclic Analogues as Receptor Ligands: Both (f)-trans- and (f)-cis-3-aminocyclopentanecarboxylic acids exhibit a potent inhibitory action on neuronal firing in the mammalian central nervous system, indicating direct or indirect interaction with neuronal excitability, likely through GABA receptors.[4]

-

Potential for Antagonism: A benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid has been identified as an antagonist at human recombinant α(1)β(2)γ(2L) GABAA receptors, highlighting that modifications to the cyclic scaffold can engender antagonistic properties.[5][6]

Based on these findings, it is plausible that this compound interacts with one or more GABA receptor subtypes. The trans configuration likely orients the amino and carboxylic acid groups in a manner that mimics a specific conformation of GABA, allowing it to fit into the ligand-binding pocket of a receptor.

Proposed GABA Receptor Interaction Pathway

Caption: Proposed interaction of trans-3-Aminocyclobutanecarboxylic acid with a postsynaptic GABA receptor.

Modulation of GABA Transporters

An alternative or complementary mechanism of action is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in the extracellular concentration of GABA, potentiating GABAergic neurotransmission.

Evidence from related compounds supports this hypothesis:

-

Inhibition of GABA Uptake: A study from 1978 indicated that the nerve ending GABA transport site is inhibited by both cis- and trans-3-aminocyclopentanecarboxylic acid (ACPC).[7] This provides a strong precedent for aminocycloalkane carboxylic acids acting as GABA uptake inhibitors.

-

Neuronal and Glial Uptake Inhibition: Homo-beta-proline, another cyclic GABA analogue, has been shown to be a potent competitive inhibitor of both neuronal and glial GABA uptake.[7]

Therefore, it is highly probable that this compound can also bind to and inhibit one or more of the GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Proposed GABA Transporter Inhibition Workflow

Caption: Hypothesized inhibition of GABA transporters by trans-3-Aminocyclobutanecarboxylic acid.

Experimental Protocols for Mechanism Elucidation

To transition from an inferred to a confirmed mechanism of action, a series of well-defined experimental protocols are required. The following outlines a logical progression of in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various GABA receptor subtypes and GABA transporters.

Methodology:

-

Membrane Preparation: Prepare cell membranes from recombinant cell lines expressing specific human GABA receptor subtypes (e.g., α1β2γ2 for GABAA) or GABA transporters (e.g., GAT-1). Alternatively, use synaptic membrane preparations from rodent brain tissue.

-

Competitive Binding: Incubate the membrane preparations with a known radioligand (e.g., [3H]muscimol for the GABAA receptor agonist site, [3H]tiagabine for GAT-1) and increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Ki (μM) of trans-3-Aminocyclobutanecarboxylic acid HCl |

| GABAA Receptor (α1β2γ2) | [3H]Muscimol | To be determined |

| GABAB Receptor | [3H]CGP54626 | To be determined |

| GABA Transporter (GAT-1) | [3H]Tiagabine | To be determined |

Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, partial agonist) of the compound at specific GABA receptor subtypes.

Methodology (Two-Electrode Voltage Clamp using Xenopus Oocytes):

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., human GABAA α1, β2, and γ2).

-

Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.

-

Compound Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of this compound to assess agonist activity. To test for antagonist activity, co-apply the compound with a known concentration of GABA (e.g., EC50).

-

Data Analysis: Measure the peak current amplitude for each concentration. For agonist activity, plot the normalized current response against the logarithm of the concentration and fit to the Hill equation to determine the EC50 and Hill slope. For antagonist activity, determine the IC50.

Data Presentation:

| Receptor Subtype | Agonist EC50 (μM) | Antagonist IC50 (μM) | Efficacy (% of GABA max) |

| GABAA (α1β2γ2) | To be determined | To be determined | To be determined |

| GABAC (ρ1) | To be determined | To be determined | To be determined |

Conclusion and Future Directions

While the definitive mechanism of action of this compound awaits direct experimental validation, the existing body of literature on its structural analogues provides a strong foundation for a proposed dual interaction with GABA receptors and transporters. The conformationally restricted nature of its cyclobutane core makes it a valuable tool for dissecting the complex pharmacology of the GABAergic system.

Future research should prioritize the execution of the outlined binding and functional assays to ascertain its precise molecular targets and mode of action. Subsequent in vivo studies will be crucial to understand its effects on neuronal circuitry and its potential as a therapeutic agent for neurological and psychiatric disorders. The insights gained from such investigations will not only elucidate the role of this specific molecule but also contribute to the broader understanding of GABAergic neurotransmission and the rational design of novel central nervous system therapeutics.

References

-

The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology. Available at: [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. Available at: [Link]

- Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Oregon Health & Science University.

-

Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. Available at: [Link]

-

GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. R Discovery. Available at: [Link]

-

The structure-activity relationship for GABA and related compounds in the crayfish muscle. Neuropharmacology. Available at: [Link]

-

Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. Available at: [Link]

-

trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. PubMed Central. Available at: [Link]

-

Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. Available at: [Link]

-

GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]

-

Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Available at: [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

-

GABA analogue. Wikipedia. Available at: [Link]

-

Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. ResearchGate. Available at: [Link]

-

Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature. Available at: [Link]

-

Schematic representation of structure activity relationship. ResearchGate. Available at: [Link]

-

GABA Receptor. NCBI Bookshelf. Available at: [Link]

Sources

- 1. trans-3-aminocyclopentane-1-carboxylic acid,(+/-) [pdspdb.unc.edu]

- 2. The structure-activity relationship for GABA and related compounds in the crayfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

trans-3-Aminocyclobutanecarboxylic acid hydrochloride solubility data

An In-depth Technical Guide to the Solubility of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the core principles governing its solubility based on its physicochemical properties as an amine hydrochloride salt. The centerpiece of this guide is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the isothermal equilibrium method. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data for formulation, process development, and preclinical studies.

Introduction: The Significance of Solubility Data

This compound is a cyclic amino acid derivative. Such structures are of significant interest in medicinal chemistry, often serving as constrained building blocks or scaffolds for the synthesis of novel therapeutic agents. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.

Accurate solubility data is a cornerstone of drug development and chemical process design. It directly influences:

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption.[1][2]

-

Formulation Development: Knowledge of solubility in various solvent systems is critical for creating stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Process Chemistry: Solubility data guides the selection of solvents for reaction, crystallization, and purification, impacting yield and purity.

-

Preclinical Studies: Understanding a compound's solubility is essential for designing relevant in vitro and in vivo experiments.

Given the foundational importance of this parameter, a robust and reliable method for its determination is not just advantageous, but essential.

Physicochemical Properties and Theoretical Solubility Profile

This compound (Molecular Formula: C₅H₁₀ClNO₂) is an ionic compound.[3][4] The molecule possesses a protonated amine group (-NH₃⁺) and a carboxylic acid group (-COOH), with a chloride counter-ion (Cl⁻).

The presence of these charged and polar functional groups dictates its expected solubility behavior based on the principle of "like dissolves like":

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the -NH₃⁺ and -COOH groups can act as hydrogen bond donors, and the oxygen and chloride ions as hydrogen bond acceptors, leading to effective solvation.[5][6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. These solvents have large dipole moments and can solvate the cation and anion effectively, though they do not act as hydrogen bond donors.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted. The nonpolar nature of these solvents prevents them from effectively solvating the charged ions of the salt, making the dissolution process energetically unfavorable.[5]

The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in water.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. This compound [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 7. echemi.com [echemi.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Introduction: The Structural Significance of a Constrained Amino Acid Analogue

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a conformationally restricted analogue of neurotransmitters like GABA, its rigid cyclobutane scaffold offers a unique tool for probing receptor binding sites and designing compounds with improved selectivity and metabolic stability. The trans stereochemistry, in particular, defines a specific spatial relationship between the amino and carboxylic acid functional groups, which is critical for its biological activity.

Despite its importance as a structural motif, a definitive, publicly available single-crystal X-ray diffraction study of the hydrochloride salt of trans-3-aminocyclobutanecarboxylic acid is not present in the current body of scientific literature. This guide, therefore, serves a dual purpose: it outlines the authoritative, field-proven methodology for determining the crystal structure of this molecule and provides expert insights into the anticipated structural features that are crucial for its application in rational drug design. For researchers and drug development professionals, this document provides a comprehensive roadmap from synthesis to structural elucidation and interpretation.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of a stereochemically pure compound. The presence of the cis isomer would introduce disorder into the crystal lattice, impeding the growth of high-quality single crystals.

Stereoselective Synthesis Protocol

A common strategy to obtain the trans isomer involves a Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the reacting center. The following is a representative, multi-step synthesis:

-

Reduction: Start with a suitable cyclobutanone precursor, such as 3-oxocyclobutanecarboxylic acid. Reduction of the ketone, for example with sodium borohydride (NaBH₄), typically yields the thermodynamically more stable cis-3-hydroxycyclobutanecarboxylic acid.

-

Protection: The amino and carboxylic acid groups are often protected to prevent side reactions in subsequent steps. For instance, the amino group can be protected as a benzyl or Boc derivative.

-

Mitsunobu Inversion: The key step to establish the trans stereochemistry involves the Mitsunobu reaction on the cis-alcohol. Using diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine (PPh₃), and a nucleophile (e.g., a phthalimide or an azide), the hydroxyl group is displaced with an inversion of configuration.

-

Deprotection and Salt Formation: In the final steps, the protecting groups are removed. If an azide was used as the nucleophile, it is reduced to the amine. The resulting free base of trans-3-aminocyclobutanecarboxylic acid is then treated with hydrochloric acid in a suitable solvent (such as isopropanol or ethanol) to crystallize the desired hydrochloride salt.

Growing Single Crystals for X-ray Diffraction

Obtaining crystals of sufficient size and quality is paramount. Slow crystallization is the key to minimizing defects in the crystal lattice.

Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Dissolve a small amount of the purified this compound in a minimal amount of a polar solvent in which it is soluble at room temperature (e.g., a methanol/water mixture).

-

Anti-Solvent Diffusion: Place this solution in a small, loosely capped vial. Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or ethyl acetate).

-

Incubation: Allow the system to stand undisturbed at a constant temperature. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the compound, promoting the slow growth of single crystals over several days to weeks.

Part 2: The Authoritative Workflow for Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of elucidating its three-dimensional structure begins. This workflow is a self-validating system, where the quality of the data and the final refined structure are continuously assessed.

Figure 1: A comprehensive workflow for the determination of a small molecule crystal structure.

Step-by-Step Experimental Protocol for Structure Determination

-

Crystal Selection and Mounting: A suitable crystal is identified under a microscope for its sharp edges and lack of visible fractures. It is then mounted on a goniometer head, often using a cryoprotectant oil to allow for data collection at low temperatures (typically 100 K) to minimize thermal vibrations of the atoms.[1][2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3][4] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[1] As the X-rays are diffracted by the electron clouds of the atoms in the crystal, a detector records the position and intensity of thousands of diffraction spots.[3][5]

-

Data Processing: Specialized software is used to process the raw diffraction images.[6][7]

-

Indexing and Integration: The first step is to "index" the diffraction pattern to determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice.[7][8] The software then integrates the intensity of each reflection, correcting for background noise.[6]

-

Scaling and Merging: The integrated intensities are scaled to account for variations in X-ray beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to create a final, unique dataset.[7]

-

-

Structure Solution: This is the critical step of solving the "phase problem." The diffraction experiment provides the intensities (amplitudes) of the scattered X-rays, but not their phases. For small molecules like this, direct methods, which use statistical relationships between the intensities, are almost always successful in generating an initial electron density map.[9]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.[10]

-

Validation: The final structure is rigorously validated using geometric checks (bond lengths, angles) and other crystallographic metrics to ensure its chemical and physical sensibility. The final coordinates are then deposited in a crystallographic database in the standard CIF (Crystallographic Information File) format.

Part 3: Anticipated Structural Features and Conformational Analysis

While the precise crystallographic data for this compound is yet to be determined, we can make scientifically grounded predictions about its key structural features based on fundamental principles and related known structures.

Anticipated Crystallographic Data

The data obtained from the workflow described above would be summarized in a table similar to the one below. The values are placeholders, representing the parameters to be determined.

| Parameter | Anticipated Value / Information to be Determined |

| Chemical Formula | C₅H₁₀ClNO₂ |

| Formula Weight | 151.6 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | To be determined (target < 0.05) |

Conformational Analysis

-

Cyclobutane Ring Pucker: Unlike planar cyclohexane rings, the cyclobutane ring is not flat. It adopts a "puckered" conformation to relieve ring strain. The degree of this pucker, defined by a puckering angle, will be a key structural parameter. In the trans isomer, the amino and carboxyl groups will be on opposite sides of the ring, likely occupying pseudo-equatorial positions to minimize steric hindrance.

-

Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The presence of the hydrochloride salt ensures the ammonium group is protonated, while the carboxylic acid will likely be in its neutral form (-COOH). The precise bond lengths of the C-O and C-N bonds will confirm this.

The Defining Role of Hydrogen Bonding

The most critical feature of the crystal packing will be an extensive network of hydrogen bonds. The positively charged ammonium group (-NH₃⁺) is an excellent hydrogen bond donor, while the chloride ion (Cl⁻) and the carbonyl oxygen of the carboxylic acid are strong hydrogen bond acceptors. The hydroxyl group of the carboxylic acid can act as both a donor and an acceptor.

Figure 2: A hypothetical hydrogen bonding scheme.

This intricate network of N-H···Cl⁻, O-H···O=C, and potentially N-H···O=C interactions will dictate the crystal packing, influencing the material's physical properties such as solubility and melting point. Defining this network is a primary goal of the crystal structure analysis.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in fully characterizing this important building block for drug discovery. While the specific data is not yet in the public domain, the methodology for its acquisition and analysis is robust and well-established. The insights gained from such a study—confirming the trans configuration, defining the ring pucker, and, most importantly, elucidating the three-dimensional hydrogen bonding network—provide an invaluable atomic-level blueprint. This information is critical for researchers and scientists to understand its physicochemical properties and to rationally design next-generation therapeutics with enhanced efficacy and specificity.

References

-

University of Oxford. (n.d.). Outline of a crystal structure determination. Oxford University Press. Retrieved from [Link]

-

Khwarzimic Science Society. (2007). Crystal Structure Determination I. Retrieved from [Link]

-

StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

X-ray SDK. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Techniques de l'Ingénieur. (1996). Steps in crystal structure determination. Retrieved from [Link]

-

Read, R. J., & Parkhurst, J. M. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 417–427. Retrieved from [Link]

-

Owen, R. L. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 56–61. Retrieved from [Link]

-

Sweet, R. M. (n.d.). Data Processing in Macromolecular Crystallography. Retrieved from [Link]

-

yetnet. (n.d.). Refinement - X-Ray Crystallography. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. khwarizmi.org [khwarizmi.org]

- 9. fiveable.me [fiveable.me]

- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]

A Deep Dive into the Spectroscopic Characterization of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry. As a constrained β-amino acid, its rigid cyclobutane core offers a unique conformational scaffold for designing novel therapeutics. Understanding its structural features through various spectroscopic techniques is paramount for its effective utilization in drug discovery and development. This guide, structured from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a strained four-membered ring, a carboxylic acid, and an amino group, the latter being protonated to an ammonium chloride salt. This unique combination of functional groups and stereochemistry dictates its characteristic spectroscopic behavior. The trans configuration of the amino and carboxyl groups across the cyclobutane ring is a key structural feature that influences its nuclear magnetic resonance (NMR) spectra.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterium oxide (D₂O), reveals the disposition of protons on the cyclobutane ring.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~3.8-4.0 | Quintet | CH-NH₃⁺ | ~8.0 |

| ~3.0-3.2 | Quintet | CH-COOH | ~8.0 |

| ~2.6-2.8 | m | 2 x CH₂ (axial) | - |

| ~2.4-2.6 | m | 2 x CH₂ (equatorial) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad signals from the NH₃⁺ and COOH protons are typically not observed in D₂O due to rapid deuterium exchange.

Interpretation of the ¹H NMR Spectrum

The symmetry of the trans isomer simplifies the spectrum to a degree. The two methine protons (CH-NH₃⁺ and CH-COOH) are chemically non-equivalent and are expected to appear as multiplets, likely quintets, due to coupling with the adjacent methylene protons. The four methylene protons on the cyclobutane ring are diastereotopic and will present as complex multiplets. The downfield shift of the methine proton attached to the electron-withdrawing ammonium group is anticipated compared to the methine proton adjacent to the carboxylic acid. The strained nature of the cyclobutane ring influences the coupling constants between the protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for a "carbon count" and information about the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175-180 | COOH |

| ~45-50 | CH-NH₃⁺ |

| ~40-45 | CH-COOH |

| ~30-35 | CH₂ |

Note: These are predicted chemical shifts. Actual values can vary depending on experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule: the carboxyl carbon, the two methine carbons, and the two equivalent methylene carbons. The carboxyl carbon will appear significantly downfield due to the strong deshielding effect of the two oxygen atoms. The methine carbon attached to the nitrogen will be more downfield than the methine carbon adjacent to the carbonyl group. The methylene carbons will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100-2800 (broad) | N-H stretch | Ammonium |

| ~2950-2850 | C-H stretch | Cyclobutane |

| ~1720-1700 | C=O stretch | Carboxylic acid |

| ~1600-1500 | N-H bend | Ammonium |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be characterized by a very broad absorption in the high-frequency region (around 2500-3400 cm⁻¹) due to the overlapping O-H stretching of the carboxylic acid and N-H stretching of the ammonium group. A strong, sharp peak around 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the ammonium salt will also give rise to characteristic N-H bending vibrations in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclobutane ring will be observed in the 2850-2950 cm⁻¹ range.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Interpretation |

| 116.07 | [M+H]⁺ (protonated molecule) |

| 98.06 | [M+H - H₂O]⁺ |

| 70.06 | [M+H - HCOOH]⁺ |

Note: M refers to the neutral free base form of the molecule (C₅H₉NO₂).

Interpretation of the Mass Spectrum

In positive-ion electrospray ionization (ESI+), the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base. This would give a peak at an m/z corresponding to the molecular weight of the free base plus the mass of a proton. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH), which would result in fragment ions at lower m/z values. The presence of the hydrochloride salt would not be directly observed in the mass spectrum under typical ESI conditions.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual HDO peak (typically around 4.79 ppm) as a reference.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Reference the spectrum to an internal standard or by using the solvent signal as a secondary reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or water.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in the positive ion mode.

Visualizing the Structure and Workflow

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its identity and stereochemistry. This in-depth understanding is crucial for its application in the synthesis of complex molecules and for quality control in drug development processes. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this important chemical entity.

The Strategic Deployment of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. Chiral building blocks serve as the foundational keystones in this endeavor, enabling the synthesis of complex, three-dimensional molecules with precise stereochemical control. Among these, conformationally restricted amino acids have garnered significant attention for their ability to impart favorable properties such as increased potency, enhanced metabolic stability, and improved selectivity. This technical guide provides a comprehensive overview of trans-3-aminocyclobutanecarboxylic acid hydrochloride, a versatile and increasingly utilized chiral building block. We will delve into its synthesis, chiral resolution, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its full potential in drug discovery and development.

Introduction: The Cyclobutane Motif - A Paradigm of Constrained Design

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a distinct advantage over more flexible linear or larger cyclic systems.[1] By incorporating a cyclobutane moiety, medicinal chemists can introduce conformational rigidity into a molecule, which can be instrumental in:

-

Improving Potency and Selectivity: Pre-organizing a molecule into a bioactive conformation reduces the entropic penalty upon binding to its biological target, often leading to a significant increase in potency. This conformational constraint can also enhance selectivity by favoring binding to the target receptor while disfavoring interactions with off-target proteins.

-

Enhancing Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, leading to improved pharmacokinetic profiles.

-

Exploring Novel Chemical Space: The non-planar nature of the cyclobutane ring allows for the exploration of unique three-dimensional chemical space, moving away from the predominantly flat structures of many traditional drug molecules.[1]

trans-3-Aminocyclobutanecarboxylic acid, as a bifunctional building block, combines the conformational benefits of the cyclobutane scaffold with the versatility of an amino acid. This makes it an invaluable tool for constructing peptidomimetics, small molecule inhibitors, and other complex molecular architectures.[2]

Synthesis and Chiral Resolution: Accessing Enantiopure Building Blocks

The utility of any chiral building block is fundamentally dependent on the accessibility of its enantiomerically pure forms. Several synthetic strategies have been developed to produce trans-3-aminocyclobutanecarboxylic acid, often involving a racemic synthesis followed by chiral resolution, or more elegantly, through asymmetric synthesis.

Racemic Synthesis

A common approach to the racemic mixture of cis- and trans-3-aminocyclobutanecarboxylic acid involves the [2+2] cycloaddition of a suitable ketene and an enamine, followed by functional group manipulations. The separation of the cis and trans diastereomers can often be achieved by fractional crystallization or chromatography.

Chiral Resolution: A Critical Step for Stereochemical Integrity

Kinetic resolution is a widely employed technique to separate the enantiomers of racemic 3-aminocyclobutanecarboxylic acid.[3] This can be achieved through enzymatic methods or by using chiral resolving agents.

Protocol: Enzymatic Resolution of Racemic N-Acetyl-3-aminocyclobutanecarboxylic Acid

This protocol outlines a general procedure for the kinetic resolution of a racemic mixture of N-protected 3-aminocyclobutanecarboxylic acid using a hydrolase. The enzyme will selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

-

Esterification: Protect the amino group of the racemic trans-3-aminocyclobutanecarboxylic acid (e.g., with an acetyl or Boc group) and subsequently esterify the carboxylic acid (e.g., to form the methyl or ethyl ester).

-

Enzymatic Hydrolysis:

-

Suspend the racemic N-protected ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).

-

Add a hydrolase enzyme (e.g., a lipase or protease) known to exhibit enantioselectivity towards similar substrates.

-

Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by techniques such as HPLC or TLC to determine the point of ~50% conversion.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, acidify the reaction mixture to quench the enzymatic activity.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

The organic layer will contain the unreacted ester (one enantiomer), while the aqueous layer will contain the salt of the hydrolyzed carboxylic acid (the other enantiomer).

-

Separate the layers and individually work up each to isolate the desired enantiomers.

-

-

Deprotection: Remove the N-protecting group and hydrolyze the ester function under appropriate conditions to yield the enantiomerically pure trans-3-aminocyclobutanecarboxylic acid.

Rationale: The success of this resolution hinges on the enzyme's ability to differentiate between the two enantiomers of the substrate. The choice of enzyme and reaction conditions are critical and often require screening to achieve optimal enantioselectivity (E-value).[4]

Asymmetric Synthesis

More advanced strategies aim to directly synthesize the desired enantiomer, bypassing the need for resolution. Enantioselective reduction of a prochiral cyclobutanone is a powerful approach.[5]

Workflow: Enantioselective Synthesis via CBS Reduction

Caption: Enantioselective synthesis workflow.

This pathway utilizes a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) to stereoselectively reduce the ketone, establishing the key chiral center. Subsequent functional group interconversion, often involving a Mitsunobu reaction for inversion of stereochemistry, followed by reduction of an azide intermediate, yields the desired trans-amino acid.[6]

Physicochemical Properties and Conformational Analysis

The utility of trans-3-aminocyclobutanecarboxylic acid is intrinsically linked to its structural and electronic properties.

| Property | Value | Reference |

| Molecular Formula | C5H10ClNO2 | [7] |

| Molecular Weight | 151.59 g/mol | [8] |

| Appearance | White to off-white solid | [7] |

| Chirality | Chiral |

Conformational Landscape: The cyclobutane ring is not planar but exists in a puckered conformation, which can be described by a ring-puckering coordinate. The substituents on the ring can adopt either axial or equatorial positions. In the case of trans-1,3-disubstituted cyclobutanes, the diequatorial conformation is generally favored to minimize steric interactions. This conformational preference is a key determinant of the overall shape of molecules incorporating this building block.[9] Theoretical and spectroscopic studies are crucial for understanding the conformational behavior of peptides and small molecules containing this constrained amino acid.[10][11]

Applications in Drug Discovery and Peptide Science

The unique conformational properties of trans-3-aminocyclobutanecarboxylic acid have led to its incorporation into a variety of biologically active molecules.

Peptidomimetics and Constrained Peptides

A significant application of this building block is in the design of peptidomimetics.[12][13] By replacing a natural amino acid with trans-3-aminocyclobutanecarboxylic acid, researchers can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[[“]]

Logical Flow: Design of a Protease-Resistant Peptide Analog

Caption: Workflow for designing a stable peptide analog.

Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Boc-protected trans-3-aminocyclobutanecarboxylic acid into a peptide sequence using standard Boc-SPPS chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA) in DCM.

-

Coupling:

-

Dissolve Boc-trans-3-aminocyclobutanecarboxylic acid and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add an activating base (e.g., DIEA or HOBt).

-

Add the activated amino acid solution to the deprotected, resin-bound peptide.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail (e.g., HF or TFMSA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Causality: The use of protecting groups (Boc for the alpha-amine) is essential to control the sequence of amino acid addition.[15] The choice of coupling reagent and conditions is critical for achieving high coupling efficiency, especially with sterically hindered or conformationally constrained amino acids.

Scaffolds for Small Molecule Drug Candidates

Beyond peptidomimetics, trans-3-aminocyclobutanecarboxylic acid serves as a versatile scaffold for the synthesis of novel small molecule therapeutics. The amino and carboxylic acid functionalities provide convenient handles for further derivatization, allowing for the exploration of diverse chemical space. Its incorporation has been shown to improve the pharmacokinetic properties and potency of various drug candidates.

Conclusion and Future Perspectives

This compound has established itself as a valuable chiral building block in contemporary drug discovery. Its ability to impart conformational constraint, leading to improvements in potency, selectivity, and metabolic stability, makes it an attractive tool for medicinal chemists. The continued development of efficient and scalable enantioselective synthetic routes will further enhance its accessibility and utility. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic deployment of conformationally restricted building blocks like trans-3-aminocyclobutanecarboxylic acid will undoubtedly play an increasingly pivotal role in the design of the next generation of therapeutics.

References

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. This compound [cymitquimica.com]

- 8. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. consensus.app [consensus.app]

- 15. peptide.com [peptide.com]

The Strategic Integration of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Conformational Constraint in Bioactive Molecules